Technical Monograph: Phenyl 2-(4-morpholinyl)-5-nitrobenzoate
Technical Monograph: Phenyl 2-(4-morpholinyl)-5-nitrobenzoate
The following technical guide provides an in-depth analysis of phenyl 2-(4-morpholinyl)-5-nitrobenzoate , a specific chemical entity belonging to the class of nitro-substituted aminobenzoates. This document synthesizes chemical structure analysis, synthetic methodology, and reactivity profiling relevant to medicinal chemistry and drug development.
Executive Summary & Chemical Identity
Phenyl 2-(4-morpholinyl)-5-nitrobenzoate is a specialized intermediate characterized by a benzoic acid core substituted with a nitro group at the 5-position and a morpholine ring at the 2-position, esterified with a phenol moiety. This compound serves as a versatile scaffold in the synthesis of heterocyclic pharmaceutical agents, particularly quinazolines and benzoxazinones , which are frequent pharmacophores in kinase inhibitors (e.g., PI3K/mTOR pathway).
The presence of the phenyl ester functionality distinguishes this molecule from common alkyl esters (methyl/ethyl), imparting higher reactivity toward nucleophiles (aminolysis) and making it a potential "activated ester" for direct amide coupling or a substrate for esterase activity assays.
Chemical Structure Data
| Property | Specification |
| IUPAC Name | Phenyl 2-(morpholin-4-yl)-5-nitrobenzoate |
| Molecular Formula | C₁₇H₁₆N₂O₅ |
| Molecular Weight | 328.32 g/mol |
| Core Scaffold | 2-Amino-5-nitrobenzoic acid (Anthranilic acid derivative) |
| Key Functional Groups | Nitro (-NO₂), Morpholine (tertiary amine/ether), Phenyl Ester (-COOPh) |
| Predicted LogP | ~2.8 – 3.2 (Lipophilic) |
| H-Bond Donors/Acceptors | 0 Donors / 6 Acceptors |
| Appearance | Yellow to Orange Crystalline Solid (Predicted based on nitroaniline chromophore) |
Synthetic Methodology
The synthesis of phenyl 2-(4-morpholinyl)-5-nitrobenzoate relies on nucleophilic aromatic substitution (
Route A: Stepwise on Activated Ester
This route involves the formation of the phenyl ester prior to the introduction of the morpholine ring. The electron-withdrawing nature of the phenyl ester (relative to alkyl esters) enhances the electrophilicity of the 2-position, facilitating the substitution of the leaving group (Cl or F).
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Esterification: React 2-chloro-5-nitrobenzoic acid with phenol using
(via acid chloride) or DCC/DMAP coupling to yield phenyl 2-chloro-5-nitrobenzoate . -
Nucleophilic Substitution (
): React the intermediate with morpholine (1.1 equiv) and a non-nucleophilic base (e.g., DIPEA or ) in an aprotic solvent (DMF or Acetonitrile) at 60–80°C.-
Mechanism: The 2-chloro position is activated by the ortho-carbonyl and para-nitro groups, allowing rapid displacement by the morpholine nitrogen.
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Route B: Convergent Esterification (Recommended)
This route builds the core acid first, avoiding potential side reactions (e.g., aminolysis of the active phenyl ester by morpholine).
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Reaction: React 2-chloro-5-nitrobenzoic acid with excess morpholine (acting as solvent and base) or morpholine/TEA in water/ethanol reflux.
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Product:2-(4-morpholinyl)-5-nitrobenzoic acid (Precipitates as a yellow solid upon acidification).
-
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Activated Ester Coupling: React the isolated acid with phenol using a coupling agent (EDC·HCl/DMAP or DCC) in DCM.
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Advantage: Ensures the morpholine is installed quantitatively before the sensitive ester linkage is formed.
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Experimental Protocol (Route B - Step 2)
Reagents: 2-(4-morpholinyl)-5-nitrobenzoic acid (1.0 equiv), Phenol (1.1 equiv), EDC·HCl (1.2 equiv), DMAP (0.1 equiv), DCM (0.1 M).
Dissolve the acid and phenol in anhydrous DCM under
atmosphere.Add DMAP followed by EDC·HCl at 0°C.
Warm to room temperature and stir for 12–16 hours.
Workup: Wash with 1M HCl (to remove DMAP/EDC), sat.
(to remove unreacted acid/phenol), and brine.Purification: Recrystallize from EtOH or flash chromatography (Hexane/EtOAc).
Reactivity & Mechanistic Pathways
The chemical behavior of phenyl 2-(4-morpholinyl)-5-nitrobenzoate is defined by two reactive centers: the phenyl ester (susceptible to acyl substitution) and the nitro group (susceptible to reduction).
Activated Ester Reactivity (Aminolysis)
Phenyl esters are significantly more reactive than methyl/ethyl esters due to the lower
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Reaction: Treatment with primary amines (
) yields the corresponding benzamide without additional coupling reagents. -
Utility: This property allows the molecule to function as a stable "activated intermediate" for library synthesis of amide derivatives.
Reductive Cyclization
Reduction of the nitro group (using
-
Pathway: The resulting 2-morpholino-5-aminobenzoic acid ester is a critical precursor.
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Cyclization: Reaction with formamide, urea, or cyanogen bromide can close the ring to form quinazoline or benzimidazole scaffolds, which are privileged structures in kinase inhibitors (e.g., Gefitinib, Erlotinib analogs).
Visualization of Chemical Pathways
The following diagram illustrates the synthesis and downstream utility of the compound.
Figure 1: Synthetic route and downstream transformations of Phenyl 2-(4-morpholinyl)-5-nitrobenzoate.
Physicochemical Properties & Stability
Understanding the physical behavior of this compound is critical for assay development and formulation.
| Parameter | Value/Description | Implication |
| Solubility (Water) | Very Low (< 10 µM) | Requires DMSO or co-solvents (e.g., PEG-400) for biological assays. |
| Solubility (Organic) | High (DCM, DMSO, EtOAc) | Compatible with standard organic synthesis workflows. |
| Stability (pH 7.4) | Moderate | The phenyl ester is susceptible to hydrolysis in aqueous buffers over time ( |
| Chromophore | The nitroaniline motif imparts a strong yellow color, useful for TLC monitoring or spectrophotometric concentration determination. |
Stability Warning
The phenyl ester linkage is labile. In basic media (
Biological Relevance & Applications
While the specific phenyl ester may not be a marketed drug, its structural components are highly relevant in medicinal chemistry.
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Kinase Inhibitor Fragment: The 2-morpholinobenzoic acid core mimics the hinge-binding region of many ATP-competitive inhibitors. The morpholine oxygen often forms a hydrogen bond with the kinase hinge region.
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Covalent Probe Development: Phenyl esters can act as mild acylating agents for active-site serine residues in serine hydrolases, potentially serving as activity-based probes (ABPs).
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Prodrug Concept: Although phenols are generally toxic, substituted phenyl esters are sometimes explored as prodrugs to improve lipophilicity before being cleaved by plasma esterases.
Safety & Handling
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Nitro Compounds: Potential explosion hazard if heated under confinement (though this specific derivative is high MW and likely stable). Treat as potentially mutagenic (Ames positive) until proven otherwise.
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Morpholine: The free base is corrosive; however, the morpholine moiety in this molecule is bound.
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Phenol Release: Hydrolysis releases phenol, which is toxic and corrosive. Handle with gloves and adequate ventilation.
References
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Nucleophilic Arom
): Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 2-chloro-5-nitrobenzoic acid with amines. Chemical Reviews, 49(2), 273-412. Link -
Synthesis of Morpholino-Benzoic Acids: Meth-Cohn, O., & Suschitzky, H. (1972). Heterocyclic synthesis via aromatic nitro compounds. Journal of the Chemical Society, Perkin Transactions 1, 262-270. Link
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Activated Phenyl Esters: Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. (Reference for reactivity of phenyl esters in amidation). Link
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Kinase Inhibitor Scaffolds: Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. Link
